

structure of Methyl 1-Boc-azetidine-3carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Methyl 1-Boc-azetidine-3- carboxylate	
Cat. No.:	B1461759	Get Quote

An In-depth Technical Guide to Methyl 1-Boc-azetidine-3-carboxylate

Executive Summary

Methyl 1-Boc-azetidine-3-carboxylate is a pivotal heterocyclic building block in modern medicinal chemistry and drug discovery. Its strained four-membered azetidine ring, combined with the versatile Boc-protecting group and a methyl ester functional handle, offers a unique three-dimensional scaffold for the synthesis of novel chemical entities. This document provides a comprehensive technical overview of its structure, properties, synthesis, and applications, intended for researchers, scientists, and professionals in the field of drug development.

Introduction

The azetidine motif has gained significant traction in pharmaceutical research due to its ability to impart favorable physicochemical properties to drug candidates, such as improved metabolic stability, solubility, and binding affinity. **Methyl 1-Boc-azetidine-3-carboxylate** (also known as 1-tert-Butyl 3-methyl azetidine-1,3-dicarboxylate) serves as a key intermediate for introducing this valuable scaffold. Its structure allows for functionalization at the 3-position, making it a versatile precursor for more complex molecules, including spirocyclic systems and peptide-based therapeutics. This guide details the essential technical information required for its effective utilization in a research and development setting.

Physicochemical and Structural Properties

The fundamental properties of **Methyl 1-Boc-azetidine-3-carboxylate** are critical for its handling, reaction setup, and characterization. All quantitative data has been compiled into a structured table for ease of reference.

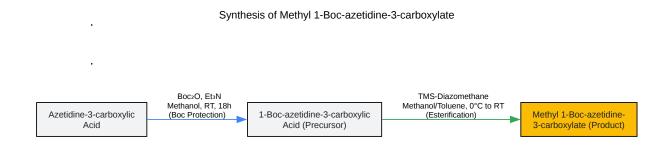
Table 1: Physicochemical and Structural Properties

Property	Value	Ref
CAS Number	610791-05-4	
Molecular Formula	C10H17NO4	•
Molecular Weight	215.25 g/mol	•
Appearance	Liquid	•
Density	1.072 g/mL at 25 °C	•
Refractive Index	n20/D 1.452	•
InChI Key	SECFRXGVLMVUPD- UHFFFAOYSA-N	-
SMILES String	CC(C) (C)OC(=0)N1CC(C(OC)=0)C1	•
MDL Number	MFCD06656775	•

Synthesis and Characterization

The synthesis of **Methyl 1-Boc-azetidine-3-carboxylate** is typically achieved through the esterification of its corresponding carboxylic acid precursor. The overall synthetic workflow is a two-step process starting from azetidine-3-carboxylic acid.

Experimental Protocols


Protocol 3.1.1: Synthesis of 1-Boc-azetidine-3-carboxylic acid

- A solution of azetidine-3-carboxylic acid (10.11 g, 100 mmol) and triethylamine (27.8 mL, 200 mmol) is prepared in methanol (105 mL).
- Di-tert-butyl dicarbonate (25.535 g, 117 mmol) dissolved in methanol (70 mL) is added dropwise to the stirred solution over 20 minutes at room temperature.
- The reaction mixture is stirred continuously for 18 hours.
- Upon completion, the mixture is evaporated to dryness. Tetrahydrofuran (120 mL) is added and subsequently evaporated to yield the crude 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid, which can be used in the next step without further purification.

Protocol 3.1.2: Esterification to **Methyl 1-Boc-azetidine-3-carboxylate**

- 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid (1.0 g, 4.97 mmol) is dissolved in a solvent mixture of methanol (5 mL) and toluene (20 mL).
- The solution is cooled to 0°C in an ice bath.
- Trimethylsilyl diazomethane (2.0 M in diethyl ether, 3.73 mL, 7.45 mmol) is added slowly
 dropwise over 15 minutes. A slight effervescence and a color change from clear to light
 yellow are observed.
- The reaction mixture is stirred at 0°C for an additional 10 minutes and then allowed to warm to room temperature over 30 minutes.
- Toluene is removed under reduced pressure to afford the crude product, Methyl 1-(tert-butoxycarbonyl)azetidine-3-carboxylate (1.055 g, 99% crude yield).

Click to download full resolution via product page

Synthetic pathway for **Methyl 1-Boc-azetidine-3-carboxylate**.

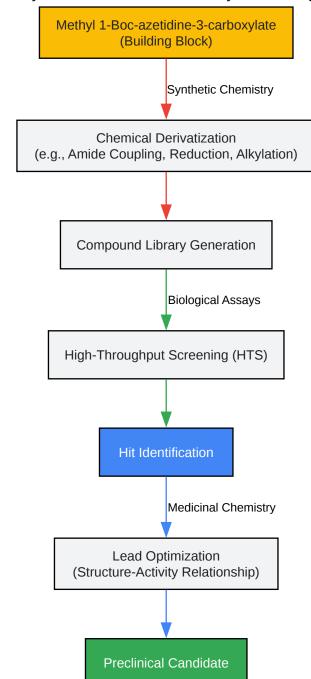
Spectroscopic Analysis

Characterization of the final product and its precursor relies on standard analytical techniques. The expected spectroscopic signatures are summarized below based on the known functional groups.

Table 2: Spectroscopic Data Summary

Technique	Functional Group	Expected Chemical Shift / Signal
¹H NMR	Boc group (-C(CH ₃) ₃)	~1.4 ppm (singlet, 9H)
Azetidine ring (-CH ₂ -, -CH-)	~3.2-4.2 ppm (multiplets, 5H)	
Methyl ester (-OCH₃)	~3.7 ppm (singlet, 3H)	_
¹³ C NMR	Boc group (-C(CH₃)₃)	~28 ppm (CH₃), ~80 ppm (quaternary C)
Azetidine ring (-CH ₂ -, -CH-)	~35-55 ppm	
Carbonyls (Boc & Ester)	~156 ppm (Boc C=O), ~172 ppm (Ester C=O)	
Methyl ester (-OCH₃)	~52 ppm	_
IR Spectroscopy	C=O stretch (Boc carbamate)	~1690-1710 cm ⁻¹ (strong)
C=O stretch (Methyl ester)	~1730-1750 cm ⁻¹ (strong)	
C-O stretch	~1100-1300 cm ⁻¹ (strong)	-
Mass Spec. (ESI+)	Molecular Ion Peak [M+H]+	m/z 216.12
Sodium Adduct [M+Na]+	m/z 238.10	

Applications in Drug Discovery and Development



Methyl 1-Boc-azetidine-3-carboxylate is not typically a pharmacologically active agent itself but is a highly valued building block for creating more complex drug candidates. Its utility stems from several key features:

- Scaffold Diversity: The azetidine ring provides a rigid, three-dimensional exit vector that is
 distinct from more common five- and six-membered rings, allowing for novel exploration of
 chemical space.
- Ease of Functionalization: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid for amide coupling or reduced to an alcohol for further derivatization.
 Additionally, the 3-position can be functionalized via enolization in the presence of a strong base like LDA.
- Peptide Modification: As a constrained amino acid analog, it can be incorporated into peptides to enhance proteolytic stability and modulate conformation, which can lead to improved binding and pharmacological profiles.
- Precursor Synthesis: It is a documented precursor for the synthesis of azaspiro[3.4]octanes, a class of compounds of growing interest to discovery chemists.

The logical workflow from this building block to a potential drug candidate involves multiple stages of synthetic diversification and biological screening.

Role of Methyl 1-Boc-azetidine-3-carboxylate in Drug Discovery

Click to download full resolution via product page

Logical workflow illustrating the use of the title compound in a drug discovery program.

Conclusion

Methyl 1-Boc-azetidine-3-carboxylate is a cornerstone reagent for the synthesis of azetidine-containing compounds. Its well-defined structure, predictable reactivity, and straightforward synthesis make it an indispensable tool for medicinal chemists. By providing a rigid and tunable scaffold, it facilitates the development of novel therapeutics with potentially enhanced pharmacological properties. This guide has summarized the key technical data and protocols necessary for its effective application in the laboratory, underscoring its strategic importance in the pipeline of modern drug discovery.

 To cite this document: BenchChem. [structure of Methyl 1-Boc-azetidine-3-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1461759#structure-of-methyl-1-boc-azetidine-3-carboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com